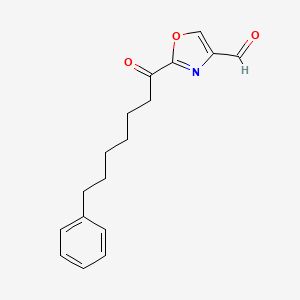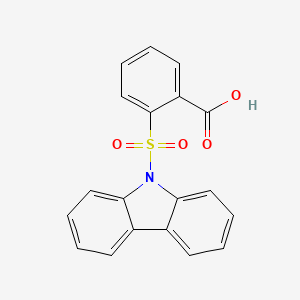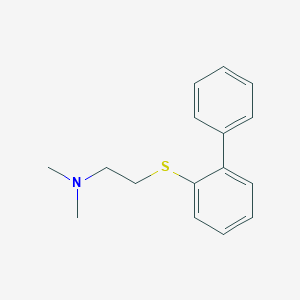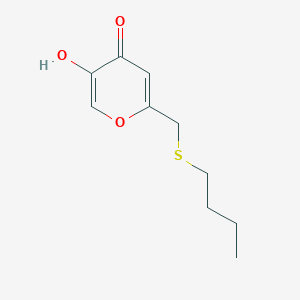
2-(Methylsulfonyl)naphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfonyl)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a methylsulfonyl group at the 2-position and hydroxyl groups at the 1- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)naphthalene-1,4-diol can be achieved through several synthetic routes. One common method involves the sulfonation of naphthalene derivatives followed by hydroxylation. For example, starting with naphthalene, a sulfonation reaction can introduce the methylsulfonyl group at the 2-position. This is typically done using methylsulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate can then be hydroxylated at the 1- and 4-positions using a hydroxylating agent like hydrogen peroxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for sulfonation and hydroxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methylsulfonyl group can be reduced to a methylsulfanyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(methylsulfanyl)naphthalene-1,4-diol.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfonyl)naphthalene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(methylsulfonyl)naphthalene-1,4-diol involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of FabH, it binds to the active site of the enzyme, preventing the catalysis of fatty acid biosynthesis. This inhibition can lead to the disruption of bacterial cell membrane formation, ultimately resulting in antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methylsulfanyl)naphthalene-1,4-diol: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.
1,4-dihydroxynaphthalene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-(methylsulfonyl)phenol: Contains a phenol ring instead of a naphthalene ring, leading to different chemical properties.
Uniqueness
2-(methylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the methylsulfonyl group and hydroxyl groups on the naphthalene ring
Eigenschaften
Molekularformel |
C11H10O4S |
|---|---|
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
2-methylsulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C11H10O4S/c1-16(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6,12-13H,1H3 |
InChI-Schlüssel |
LDKPKJBNGZYJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C2=CC=CC=C2C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol](/img/structure/B10841077.png)
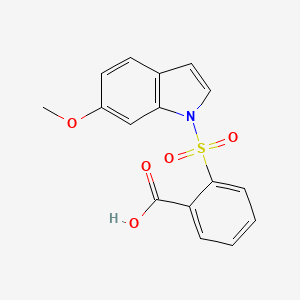
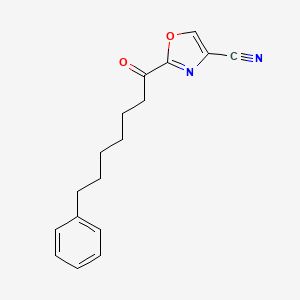





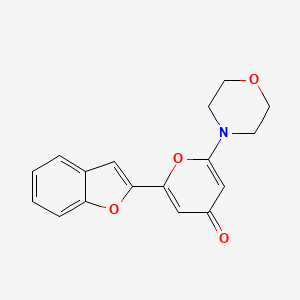
![2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10841133.png)
